molecular formula C5H2ClNO3S B2545229 3-Chloro-5-nitrothiophene-2-carbaldehyde CAS No. 2503206-03-7

3-Chloro-5-nitrothiophene-2-carbaldehyde

Cat. No. B2545229
CAS RN: 2503206-03-7
M. Wt: 191.59
InChI Key: BSCCHMGRUCAMSE-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrothiophene-2-carbaldehyde is a synthetic organic compound that has been increasingly receiving attention in the field of organic synthesis, pharmaceuticals, and materials science. It is used as a chemical for proteomics research as well as the synthesis of 2,3-dihydro-2-(5-nitro-2-thienyl) quinazolin-4-(1H)-ones and various novel oxime ether derivatives which are anti-protozoan agents .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-nitrothiophene-2-carbaldehyde is C5H2ClNO3S . Its average mass is 191.59 Da .


Chemical Reactions Analysis

3-Chloro-5-nitrothiophene-2-carbaldehyde is used in the activity of mefloquine-oxazolidine derivatives against multidrug-resistant Mycobacterium tuberculosis .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

3-Chloro-5-nitrothiophene-2-carbaldehyde serves as a key intermediate in the synthesis of functional derivatives of thiophene, which are valuable in constructing complex organic molecules. The compound's nitration and subsequent reactions facilitate the production of derivatives with potential application in medicinal chemistry and materials science. For instance, it is used in the decarboxylation and oxidation processes to produce ethoxycarbonyl and methylthiophenes derivatives, demonstrating its versatility in chemical synthesis (Shvedov et al., 1973).

Biological Activity

In the realm of biological applications, derivatives of 3-Chloro-5-nitrothiophene-2-carbaldehyde have been studied for their antimicrobial properties. A range of substituted thiophenes has been evaluated for their inhibitory activity against various organisms, including E. coli and M. luteus. These studies provide insights into the potential use of 3-Chloro-5-nitrothiophene-2-carbaldehyde derivatives as antimicrobial agents, contributing to the development of new therapeutic compounds (Morley & Matthews, 2006).

Materials Science

In materials science, the compound's derivatives have shown promise in the development of electronic devices. For example, a molecule containing a nitroamine redox center demonstrated significant on-off peak-to-valley ratios and negative differential resistance, highlighting the potential of 3-Chloro-5-nitrothiophene-2-carbaldehyde derivatives in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Given the compound’s potential in proteomics research and the synthesis of anti-protozoan agents , future research could focus on exploring its other potential applications in the field of medicinal chemistry and drug discovery.

properties

IUPAC Name

3-chloro-5-nitrothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO3S/c6-3-1-5(7(9)10)11-4(3)2-8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCCHMGRUCAMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitrothiophene-2-carbaldehyde

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